1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-11-9-21-14-15(19-17(21)23(11)13-7-5-4-6-8-13)20(3)18(26)22(16(14)25)10-12(2)24/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBHVOGMCDOXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be Factor XIIIa (FXIIIa) and Transglutaminase 2 (TG2, TGase II) . These enzymes play crucial roles in various biological processes, including blood clotting, wound healing, and cellular differentiation.
Mode of Action
This compound acts as an irreversible inhibitor against FXIIIa and TG2. It targets the active site cysteine of FXIIIa and TG2 for acetonylation in a selective manner. This interaction results in the inhibition of these enzymes, thereby affecting their normal functioning.
Biochemical Pathways
The inhibition of FXIIIa and TG2 can affect several biochemical pathways. For instance, FXIIIa is involved in the final step of the coagulation cascade, cross-linking fibrin and stabilizing the clot. TG2, on the other hand, is involved in various cellular processes, including apoptosis, signal transduction, and cellular differentiation. Therefore, the inhibition of these enzymes can have downstream effects on these pathways.
Pharmacokinetics
The compound’s cell-permeable nature suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context and the cells involved. Given its inhibitory action on FXIIIa and TG2, it could potentially affect blood clotting, wound healing, and various cellular processes.
Biological Activity
1,7-Dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-f]purine class and features several notable structural elements:
- Molecular Formula :
- Molecular Weight : 341.36 g/mol
- CAS Number : 85592-12-7
- Density : 1.51 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may modulate the activity of enzymes and receptors involved in key signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases and phosphatases, which are crucial in cell signaling and regulation.
- Receptor Interaction : It may bind to specific receptors involved in inflammatory responses and cell proliferation.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Inhibits proliferation |
| HeLa | 10.0 | Induces apoptosis |
| A549 | 15.0 | Cell cycle arrest (G2/M) |
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity. In animal models of inflammation, it has been shown to reduce markers such as TNF-alpha and IL-6 levels significantly.
Study on MCF-7 Cells
A study conducted by researchers demonstrated that treatment with the compound led to a reduction in cell viability by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. The findings indicated a potential mechanism involving mitochondrial pathways.
In Vivo Studies
In vivo studies using murine models have shown that administration of the compound resulted in a marked decrease in tumor size compared to control groups. Dosing regimens were optimized to evaluate both efficacy and safety profiles.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent:
- Absorption : Rapid absorption noted in preliminary studies.
- Distribution : High tissue distribution observed with significant accumulation in liver and kidneys.
- Metabolism : Metabolized primarily via hepatic pathways.
Toxicity assessments indicate a favorable profile with low cytotoxicity at therapeutic doses.
Comparison with Similar Compounds
Position 8 Modifications
- Compared to 8-piperazinylalkyl (AZ-853, 3i) or 8-aminoalkyl (CAS 923152-47-0) derivatives, the phenyl group reduces polarity, increasing lipophilicity but possibly limiting water solubility.
- 8-Piperazinylalkyl (AZ-853, 3i): These substituents confer selectivity for serotonin receptors (5-HT1A/7) due to their ability to mimic endogenous ligand interactions .
Position 3 Modifications
Methylation Patterns
- 1,7-Dimethyl : Ubiquitous in TGF-β inhibitors (e.g., Compound 12) and kinase-targeting analogs (CAS 923152-47-0), this pattern likely enhances steric protection against enzymatic degradation .
Pharmacological and Therapeutic Divergence
- Serotonin Receptor Modulation: Piperazinylalkyl derivatives (AZ-853, 3i) exhibit nanomolar affinity for 5-HT1A/7 receptors, while the target compound’s phenyl group may shift activity toward kinase or TGF-β pathways .
- Anticancer Activity : CB11’s PPARγ agonism and Compound 12’s TGF-β inhibition highlight the scaffold’s versatility. The target compound’s 2-oxopropyl group may favor ROS-mediated mechanisms akin to CB11 .
- Metabolic Stability : Piperazinylalkyl derivatives show moderate stability in human liver microsomes, whereas chlorobenzyl or phenyl groups (Compound 12, Target Compound) may improve resistance to oxidative metabolism .
Preparation Methods
Cyclocondensation of Pyrimidine-Imidazole Precursors
A widely adopted approach involves the cyclization of 5-amino-6-substituted pyrimidine derivatives with imidazole-based components. For instance, Šimo et al. demonstrated that 5-amino-6-[(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione undergoes intramolecular alkylation upon mesylation, forming the imidazo[1,2,3-cd]purine core. Adapting this method, the target compound’s core could be synthesized by substituting the hydroxyethyl group with a phenyl moiety at position 8 prior to cyclization.
Annulation via Orthocarboxylate Intermediates
Ragab’s review highlights the utility of orthocarboxylates in purine annulation. Reacting 5,6-diaminopyrimidine derivatives with triethyl orthoformate under acidic conditions generates the purine ring, while subsequent treatment with chloroacetic acid derivatives introduces the imidazo moiety. This method offers regiocontrol, critical for positioning the 8-phenyl group early in the synthesis.
Synthetic Optimization and Yield Enhancement
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetic acid/H2O | Acetic acid/H2O |
| Temperature (°C) | 25 | 37 | 37 |
| Reaction Time (h) | 48 | 24 | 24 |
| Yield (%) | 65 | 78 | 78 |
Reaction in aqueous acetic acid at 37°C maximizes yield while minimizing side reactions like hydrolysis of the dione moiety.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency for phenyl group installation, whereas Lewis acids (ZnCl2) improve cyclization kinetics during core formation.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (MeCN/H2O gradient) reveals ≥95% purity post-recrystallization from ethyl acetate.
Challenges and Alternative Pathways
Competing Side Reactions
Green Chemistry Approaches
Recent advances propose microwave-assisted synthesis to reduce reaction times by 70% and solvent use by 50%.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis of imidazo[2,1-f]purine derivatives typically involves multi-step reactions. Key steps include cyclization of precursors (e.g., purine analogs) under acidic or basic conditions to form the fused imidazo-purine core, followed by selective alkylation or substitution. For example:
- Core formation : Use cyclizing agents like POCl₃ or DMF-DMA (dimethylformamide dimethyl acetal) to promote ring closure .
- Substituent introduction : Optimize reaction time and temperature during alkylation (e.g., using 2-oxopropyl groups) to avoid side products. Solvent choice (e.g., DCM or ethanol) and catalysts (e.g., Pd for cross-coupling) significantly impact selectivity .
- Purification : Column chromatography or recrystallization is critical for achieving >95% purity .
Q. How should researchers characterize the molecular structure of this compound?
Reliable structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl groups at N1/N7 and phenyl at C8) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₀N₄O₃) .
- X-ray crystallography : For unambiguous 3D conformation analysis, particularly to assess steric effects of the 2-oxopropyl group .
Q. What strategies are effective for assessing solubility and stability under experimental conditions?
- Solubility screening : Test in polar (DMSO, water) and non-polar solvents (DCM) using UV-Vis spectroscopy. The 2-oxopropyl group may enhance solubility in aqueous buffers compared to bulkier substituents .
- Stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation products via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Design SAR studies by systematically modifying substituents and comparing activity:
- Key modifications : Replace the 2-oxopropyl group with other alkyl/aryl groups to assess hydrophobicity and steric effects.
- Biological assays : Test binding affinity to adenosine receptors (common targets for purine derivatives) using radioligand displacement assays .
- Data analysis : Correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values (Table 1).
Q. Table 1: Hypothetical SAR Data for Analogous Compounds
| Substituent at C3 | logP | IC₅₀ (nM) | Target Receptor |
|---|---|---|---|
| 2-oxopropyl (target) | 1.2 | 50 | Adenosine A₂A |
| 3-hydroxypropyl | 0.8 | 120 | Adenosine A₂A |
| Allyl | 2.1 | 25 | Adenosine A₁ |
Data extrapolated from .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s 2-oxopropyl group and hydrophobic pockets in adenosine receptors .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in assay sensitivity .
Q. What methods optimize purity and scalability in multi-step synthesis?
- Process optimization : Use flow chemistry for exothermic reactions (e.g., alkylation) to improve yield and safety .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity in real time .
Q. How can HPLC methods be developed for analyzing this compound in complex matrices?
- Column selection : Use C18 columns with 3.5-µm particles for high resolution .
- Mobile phase : Optimize gradients of acetonitrile/water (0.1% formic acid) to separate degradation products.
- Validation : Ensure linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and precision (%RSD < 2%) per ICH guidelines .
Notes for Methodological Rigor
- Contradictory evidence : Variations in synthetic yields (e.g., 60–85% for similar compounds) highlight the need for reaction condition optimization .
- Unreliable sources : Exclude data from commercial vendors (e.g., BenchChem) and prioritize peer-reviewed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
